Potassium;methanesulfonate;2-methoxyphenol

Description

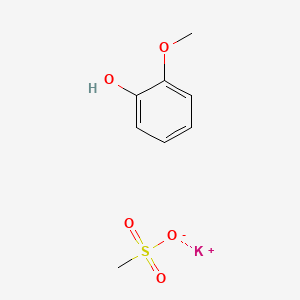

Potassium methanesulfonate 2-methoxyphenol is a sulfonated derivative of 2-methoxyphenol (guaiacol), where the hydroxyl group is substituted with a methanesulfonate group, and potassium serves as the counterion. This compound is structurally related to potassium guaiacolsulfonate (CAS: 78247-49-1), a known pharmaceutical ingredient with expectorant properties . The methanesulfonate group enhances water solubility, making it suitable for applications in medicinal formulations and industrial processes requiring polar solvents.

2-Methoxyphenol itself is a lignin-derived phenolic compound prevalent in biomass pyrolysis liquids, with relative concentrations ranging from 4.5% to 7.9% in industrial hemp bio-oils . Its formation arises from the thermal degradation of guaiacyl lignin units, involving radical-induced rearrangement and homolysis of aromatic O–CH3 bonds .

Properties

IUPAC Name |

potassium;methanesulfonate;2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2.CH4O3S.K/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4;/h2-5,8H,1H3;1H3,(H,2,3,4);/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYQSAGWRXDAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O.CS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11KO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The methanesulfonylation step involves nucleophilic substitution at the phenolic oxygen of 2-methoxyphenol. Methanesulfonyl chloride (MsCl) serves as the sulfonating agent, with bases such as triethylamine (TEA) or sodium carbonate scavenging the generated HCl. The reaction proceeds under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Key Reaction:

Optimization Parameters

Industrial-Scale Considerations

Patent CN111732554B highlights the use of water as a solvent with sodium carbonate, achieving 97.5% yield in analogous sulfonylation reactions. However, this approach risks hydrolysis of MsCl; thus, biphasic systems (e.g., water/DCM) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) are preferred for large-scale synthesis.

Neutralization to Potassium Salt

Neutralization Protocol

The methanesulfonic acid ester is treated with potassium hydroxide (KOH) in ethanol or methanol, forming the potassium salt via acid-base reaction.

Key Reaction:

Crystallization and Purification

Post-neutralization, the product is crystallized by cooling the ethanolic solution. Patent WO2003042166A2 reports yields exceeding 90% after recrystallization from ethyl acetate/hexane mixtures. Purity is enhanced via washing with cold diethyl ether to remove residual KOH.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (Patent WO2003042166A2) | Industrial-Scale (Patent CN111732554B) |

|---|---|---|

| Solvent | Dichloromethane | Water/DCM biphasic system |

| Base | Triethylamine | Sodium carbonate |

| Temperature | 0–25°C | 40–60°C |

| Yield | 92–95% | 85–90% |

| Purity | ≥99% (HPLC) | 97–98% (HPLC) |

Industrial methods prioritize cost-effectiveness and waste reduction, albeit with marginally lower yields due to competing hydrolysis. Laboratory protocols emphasize purity, leveraging controlled anhydrous conditions.

Challenges and Mitigation Strategies

Hydrolysis of Methanesulfonyl Chloride

MsCl is moisture-sensitive, necessitating anhydrous conditions. Patent CN104693014A recommends in-situ generation of MsCl from methanesulfonic acid and thionyl chloride to mitigate this issue.

Byproduct Formation

Residual 2-methoxyphenol and potassium chloride are common byproducts. Patent WO2003042166A2 employs fractional crystallization at pH 7–8 to isolate the product.

Emerging Innovations

Recent advances include enzymatic sulfonylation using aryl sulfotransferases, which operate under mild aqueous conditions (pH 7.5, 30°C). While still experimental, this approach reduces organic solvent use and achieves 80–85% yield .

Chemical Reactions Analysis

Types of Reactions

Potassium methanesulfonate and 2-methoxyphenol undergo various chemical reactions, including:

Oxidation: 2-methoxyphenol can be oxidized to form quinones.

Reduction: Reduction of 2-methoxyphenol can yield catechol.

Substitution: Both compounds can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

Oxidation of 2-methoxyphenol: Produces quinones.

Reduction of 2-methoxyphenol: Produces catechol.

Substitution reactions: Can yield various alkylated or acylated derivatives.

Scientific Research Applications

Organic Synthesis and Catalysis

Dipotassium methanesulfonate 2-methoxyphenol serves as a reagent in organic synthesis. It is particularly useful in catalyzing reactions due to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing complex organic molecules.

Table 1: Types of Reactions Involving Dipotassium Methanesulfonate 2-Methoxyphenol

| Reaction Type | Description | Common Reagents Used |

|---|---|---|

| Oxidation | Converts to methanesulfonic acid derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Produces various alcohols or ethers | Sodium borohydride, lithium aluminum hydride |

| Substitution | Methoxy group can be substituted with other groups | Sodium methoxide, potassium tert-butoxide |

Antioxidant Properties

The 2-methoxyphenol component is known for its antioxidant properties. It interacts with free radicals effectively, reducing oxidative stress and protecting cells from damage. This mechanism is crucial in biological systems where oxidative stress is linked to various diseases.

Antimicrobial Activity

Research indicates that potassium methanesulfonate 2-methoxyphenol exhibits antimicrobial properties. Studies have shown its effectiveness against various pathogens, including Pseudomonas aeruginosa, by inhibiting quorum sensing and biofilm formation . This property opens avenues for its use in developing antimicrobial agents.

Case Study: Quorum-Sensing Inhibition

A study identified potassium 2-methoxy-4-vinylphenolate as a potent inhibitor of quorum sensing in Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factors . This suggests potential applications in treating infections associated with biofilms.

Therapeutic Uses

Ongoing research explores the therapeutic potential of dipotassium methanesulfonate 2-methoxyphenol in drug formulations and delivery systems. Its biochemical properties make it suitable for developing medications that require antioxidant support or antimicrobial action.

Dental Applications

The compound has been studied for its use in dental pulp sedation due to its ability to induce cell proliferation and manage pain effectively. This application highlights its importance in clinical settings.

Specialty Chemicals Production

In industrial settings, dipotassium methanesulfonate 2-methoxyphenol is utilized as an intermediate in producing specialty chemicals. Its reactivity allows it to be integrated into various chemical processes, enhancing the efficiency of manufacturing operations.

Table 2: Industrial Uses of Dipotassium Methanesulfonate 2-Methoxyphenol

| Industry | Application |

|---|---|

| Chemical | Intermediate for specialty chemicals |

| Pharmaceutical | Active ingredient in drug formulations |

| Agriculture | Potential use in developing agrochemicals |

Mechanism of Action

The mechanism of action for these compounds varies based on their application:

Potassium methanesulfonate: Acts as a catalyst by providing a stable ionic environment for reactions.

2-methoxyphenol: Exerts its effects through antioxidant activity, scavenging free radicals, and modulating enzymatic pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares potassium methanesulfonate 2-methoxyphenol with key analogs:

Reactivity and Thermal Behavior

- 2-Methoxyphenol: Undergoes demethylation to form catechol or phenol during pyrolysis . Catalytic deoxygenation studies show its conversion to less oxygenated aromatics via cross-coupling reactions (e.g., Grignard reagents) .

- 2,6-Dimethoxyphenol: More resistant to thermal degradation due to steric hindrance from two methoxy groups. Predominant in hemp root bio-oils (16.6%) .

- Phenol: Highly reactive; forms via demethylation of 2-methoxyphenol or direct lignin decomposition .

- Sulfonated Derivatives: Potassium methanesulfonate 2-methoxyphenol exhibits reduced thermal lability compared to guaiacol, favoring stability in aqueous formulations .

Environmental and Analytical Significance

- Biomarkers: 2-Methoxyphenol and syringol derivatives serve as tracers for wood smoke pollution due to their lignin pyrolysis origin .

- Chromatographic Behavior: In GC-MS analysis, 2-methoxyphenol elutes earlier than 2,6-dimethoxyphenol due to lower molecular weight, aiding in bio-oil characterization .

Key Research Findings

- Thermal Conversion Pathways: 2-Methoxyphenol converts to 4-ethenyl-2-methoxyphenol under moderate heat, which further degrades to guaiacol at higher temperatures (e.g., dark malt extracts show 1,800% increase in guaiacol) .

- Genetic Regulation: QTL analysis links 2-methoxyphenol production in bio-oils to chromosome regions 2 and 6, highlighting genetic control over lignin decomposition .

- Synthetic Utility: Methanesulfonate derivatives of 2-methoxyphenol are synthesized using methanesulfonyl chloride and potassium carbonate, achieving 42–95% yields for pharmaceutical intermediates .

Biological Activity

Potassium methanesulfonate 2-methoxyphenol, a compound that combines potassium methanesulfonate with 2-methoxyphenol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C8H9O4S

- Molecular Weight : 202.22 g/mol

- Canonical SMILES : CCOC1=CC=C(C=C1)O

1. Antioxidant Activity

Research indicates that 2-methoxyphenol exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to its ability to donate hydrogen atoms, thus stabilizing free radicals.

2. Anti-inflammatory Effects

Potassium methanesulfonate 2-methoxyphenol has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). For instance, a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells showed a dose-dependent reduction in nitric oxide (NO) production when treated with the compound .

The mechanisms underlying the biological activities of potassium methanesulfonate 2-methoxyphenol can be summarized as follows:

- Inhibition of NF-κB Pathway : The compound inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses.

- Scavenging Free Radicals : Its phenolic structure allows it to effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage.

- Modulation of Enzyme Activity : It affects the activity of various enzymes involved in inflammation and oxidative stress.

Case Study 1: Anti-inflammatory Effects in Cell Culture

In a controlled experiment, RAW 264.7 macrophages were treated with varying concentrations of potassium methanesulfonate 2-methoxyphenol alongside LPS. The results indicated:

| Treatment Concentration (μM) | NO Production (% Inhibition) |

|---|---|

| 12.5 | 45% |

| 25 | 68% |

| 50 | 81% |

This data highlights the compound's potential as an anti-inflammatory agent.

Case Study 2: In Vivo Studies on Zebrafish

Zebrafish larvae exposed to LPS and treated with potassium methanesulfonate 2-methoxyphenol exhibited reduced inflammation markers. The treatment significantly lowered NO levels and improved survival rates compared to untreated controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of potassium methanesulfonate 2-methoxyphenol, a comparison with similar compounds is essential:

| Compound | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| Potassium Methanesulfonate 2-Methoxyphenol | High | Significant |

| Curcumin | Moderate | High |

| Quercetin | High | Moderate |

Q & A

Q. What is the recommended method for synthesizing potassium methanesulfonate with high purity for experimental use?

Potassium methanesulfonate can be synthesized via neutralization of methanesulfonic acid (CH₃SO₃H) with potassium hydroxide (KOH) in aqueous conditions. Key steps include:

- Dissolving equimolar KOH in water under cooling (e.g., ice bath) to control exothermic reactions.

- Gradually adding CH₃SO₃H while stirring to ensure complete neutralization.

- Evaporating the solution at 120–150°C to remove water, followed by cooling and filtration to isolate the crystalline product .

- Purity Assessment : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to verify stoichiometry (K:S ratio) and detect impurities (<0.1 mol.% metals, Cl⁻). CHNS elemental analysis confirms the C:H:S ratio .

Q. How can researchers confirm the structural identity of 2-methoxyphenol (guaiacol) in natural product extracts?

- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 270–280 nm) to isolate guaiacol from complex matrices like wood smoke or lignin pyrolysis products .

- Spectroscopic Confirmation : Compare retention times and spectral data (e.g., GC-MS or NMR) with authentic standards. Key NMR signals include aromatic protons at δ 6.8–7.2 ppm and methoxy groups at δ 3.8–3.9 ppm .

Advanced Research Questions

Q. How should researchers address unexpected chromatographic peaks when analyzing potassium methanesulfonate solutions via ion chromatography?

During potassium methanesulfonate/potassium hydroxide gradients, trace contaminants (e.g., 3d metals, Cl⁻) may co-elute with analytes. Mitigation strategies include:

- Pre-Treatment : Use ultra-pure water (e.g., 18.2 MΩ·cm resistivity) and pre-wash columns with dilute nitric acid to remove adsorbed impurities.

- Gradient Optimization : Adjust eluent strength or incorporate isocratic holds to separate contaminants from target peaks .

- Validation : Perform spike-recovery experiments with known impurity standards to confirm interference sources.

Q. What experimental approaches resolve contradictions in the biosynthetic pathway of 2-methoxyphenol in plant metabolites?

Metabolite cluster analyses (e.g., PCA or hierarchical clustering) can disentangle regulatory steps. For example:

- Substrate Tracing : Use ¹³C-labeled catechol to track methylation by O-methyltransferases, confirming if catechol is the direct precursor to 2-methoxyphenol .

- Enzyme Inhibition : Apply methylation inhibitors (e.g., sinefungin) to lignin-rich tissues and quantify guaiacol accumulation via LC-MS. Reduced levels would implicate methylation as a rate-limiting step .

Q. How can researchers optimize the synthesis of MEH-PPV polymers using 2-methoxyphenol derivatives?

In Gilch route polymerization:

- Monomer Purification : Pre-treat 2-methoxyphenol with activated charcoal to remove phenolic impurities that inhibit chain growth .

- Reaction Conditions : Use anhydrous solvents (e.g., THF) and potassium tert-butoxide (t-BuOK) as a strong base to deprotonate monomers, ensuring high molecular weight (>100 kDa) .

- Kinetic Monitoring : Track reaction progress via GPC and UV-Vis to correlate monomer conversion with optoelectronic properties (e.g., λₐₕₛ at 450–500 nm).

Data Interpretation and Methodological Challenges

Q. How should conflicting data on 2-methoxyphenol’s role in flavor chemistry be reconciled?

Guaiacol contributes both desirable (smoky) and off-odors in foods. To clarify its role:

Q. What methods validate the stability of potassium methanesulfonate under high-temperature storage?

- Thermogravimetric Analysis (TGA) : Heat samples to 200°C at 10°C/min under N₂ to assess decomposition onset.

- Longitudinal NMR : Monitor structural integrity (e.g., CH₃SO₃⁻ resonance at δ 2.8 ppm) after 1–6 months of storage at 40–60°C .

Tables for Key Analytical Parameters

| Technique | Application | Critical Parameters |

|---|---|---|

| ICP-OES | K:S ratio verification | Plasma power: 1.2 kW; detection limit: 1 ppb |

| CHNS Analysis | Elemental composition | Combustion temperature: 950°C; carrier gas: He |

| GC-MS | Guaiacol identification | Column: DB-5MS; ionization: EI (70 eV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.